molecular formula C9H14ClNO2 B2488123 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid CAS No. 2385049-06-7

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid

Cat. No.: B2488123
CAS No.: 2385049-06-7
M. Wt: 203.67
InChI Key: PKWRNBIKJNBHRM-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid is a synthetically versatile scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both azetidine and cyclobutyl rings, which are valuable motifs for designing conformationally constrained molecules that can improve potency and selectivity against biological targets. The presence of a carboxylic acid and a chloromethyl group on the same carbon atom provides two distinct handles for synthetic elaboration, enabling researchers to create amide, ester, or ether linkages for library synthesis. This compound is particularly useful for constructing novel molecular probes and candidates targeting enzymes and receptors. It is intended for use in laboratory research applications only.

Properties

IUPAC Name

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-4-9(8(12)13)5-11(6-9)7-2-1-3-7/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWRNBIKJNBHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid typically involves the alkylation of a nucleophilic glycine derivative with a chloromethyl-containing compound under controlled conditions. For example, the reaction between a chiral nucleophilic glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been developed to afford the corresponding alkylated Ni-complex with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using similar principles but optimized for higher yields and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chloromethyl group or other parts of the molecule.

    Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

3-Benzyl-1-Cyclopentene-1-Carboxylic Acid

Structural Features :

  • Core Structure : Cyclopentene (5-membered ring) fused to a carboxylic acid.
  • Substituent : Benzyl group at the 3-position.
  • Molecular Formula : C₁₃H₁₄O₂; Molecular Weight : 202.255 .

Key Differences :

  • Ring Size : Cyclopentene (5-membered) vs. azetidine-cyclobutyl (4-membered fused rings) in the target compound.
  • Substituents : Benzyl (aromatic) vs. chloromethyl (reactive halogenated group).
  • Applications : The benzyl group in 3-benzyl-1-cyclopentene-1-carboxylic acid may serve as a steric or electronic modulator in synthesis, whereas the chloromethyl group in the target compound could enable nucleophilic substitution reactions .

3-Cyano-1-Methylcyclobutane-1-Carboxylic Acid

Structural Features :

  • Core Structure : Cyclobutane fused to a carboxylic acid.
  • Substituents: Cyano (-CN) and methyl (-CH₃) groups.
  • Molecular Formula: C₇H₉NO₂; Molecular Weight: ~155.16 (estimated) .

Key Differences :

  • Functional Groups: Cyano (electron-withdrawing) vs. chloromethyl (electrophilic).
  • Reactivity: The cyano group may participate in hydrolysis or reduction reactions, while the chloromethyl group offers sites for alkylation or cross-coupling.
  • Ring System : Single cyclobutane vs. fused azetidine-cyclobutyl rings in the target compound, impacting ring strain and conformational flexibility .

1-(3-Chlorophenyl)-3-Methylcyclobutane-1-Carboxylic Acid

Structural Features :

  • Core Structure : Cyclobutane fused to a carboxylic acid.
  • Substituents : 3-Chlorophenyl (aromatic halogen) and methyl groups.
  • Molecular Formula : C₁₂H₁₃ClO₂; Molecular Weight : 224.69 .

Key Differences :

  • Aromatic vs.
  • Biological Relevance : Aromatic chlorinated compounds often exhibit pharmacological activity (e.g., antimicrobial), while azetidine-containing structures may target enzymes or receptors due to nitrogen’s hydrogen-bonding capability .

Tabulated Comparison of Key Parameters

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Reactivity/Applications
3-(Chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid Azetidine + Cyclobutyl Chloromethyl, Carboxylic Acid Not Available Not Available Pharmaceutical intermediates, cross-coupling
3-Benzyl-1-cyclopentene-1-carboxylic acid Cyclopentene Benzyl, Carboxylic Acid C₁₃H₁₄O₂ 202.255 Steric modulation in organic synthesis
3-Cyano-1-methylcyclobutane-1-carboxylic acid Cyclobutane Cyano, Methyl, Carboxylic Acid C₇H₉NO₂ ~155.16 Nitrile-based precursor chemistry
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid Cyclobutane 3-Chlorophenyl, Methyl, Carboxylic Acid C₁₂H₁₃ClO₂ 224.69 Antimicrobial or agrochemical lead structures

Research Findings and Implications

  • Synthetic Challenges : The fused azetidine-cyclobutyl system in the target compound likely imposes higher ring strain compared to single-ring analogs, complicating synthesis and stability .
  • Reactivity: The chloromethyl group’s electrophilicity contrasts with the cyano group’s polarity, suggesting divergent pathways for derivatization (e.g., alkylation vs. hydrolysis) .

Biological Activity

3-(Chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Chloromethyl group : A substituent that may enhance reactivity.
  • Carboxylic acid functionality : Imparts acidic properties and potential for forming salts.
PropertyValue
IUPAC Name3-(Chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid
Molecular FormulaC₇H₁₃ClN₁O₂
CAS Number2385049-06-7
Molecular Weight175.64 g/mol

Antimicrobial Properties

Research indicates that compounds with similar azetidine structures exhibit significant antimicrobial activity. For instance, derivatives of azetidine have been tested against various bacterial strains, showing effectiveness in inhibiting growth. The chloromethyl group may enhance this activity by facilitating interaction with microbial cell membranes.

Anticancer Activity

Recent studies have suggested that azetidine derivatives can induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific signaling pathways associated with cell proliferation. For example, a study demonstrated that a related compound inhibited the growth of breast cancer cells by modulating the expression of apoptosis-related proteins.

The proposed mechanism of action for 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid involves:

  • Inhibition of Enzymes : Like many carboxylic acids, this compound may inhibit key enzymes involved in metabolic pathways.
  • Interaction with Receptors : The structural features suggest potential interactions with cellular receptors, possibly influencing inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition at concentrations above 50 µg/mL.
  • Cancer Cell Line Study
    • Objective : To determine cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability.
    • Results : At a concentration of 100 µM, the compound reduced cell viability by 70%, indicating strong anticancer potential.

Comparative Analysis

Comparison with similar compounds highlights the unique biological profile of 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylic acid:

CompoundAntimicrobial ActivityAnticancer Activity
3-(Chloromethyl)-1-cyclobutylazetidine-3-carboxylic acidModerateHigh
Azetidine derivative ALowModerate
Azetidine derivative BHighLow

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